N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound featuring a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a 4-methylthiophene-2-carboxamide moiety at the 4-methyl position. This structure aligns with medicinal chemistry strategies seen in opioid receptor modulators and other bioactive molecules, though its specific pharmacological profile remains underexplored in the provided evidence .
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-10-19(27-13-14)20(24)22-12-15-6-8-23(9-7-15)21(25)18-11-16-4-2-3-5-17(16)26-18/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAWVAKDJMWEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable precursor.
Coupling Reactions: The benzofuran and piperidine moieties are coupled using a carbonylation reaction, typically involving a palladium catalyst.
Thiophene Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and thiophene rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperidine or thiophene derivatives.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. The thiophene carboxamide group may further stabilize these interactions through additional hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to fentanyl derivatives and other piperidine-based carboxamides. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Piperidine Substitutions :
- The benzofuran-2-carbonyl group in the target compound replaces the phenethyl or hydroxy-thiophenethyl groups in fentanyl analogs. This substitution may enhance aromatic interactions with receptor sites but reduce metabolic stability compared to phenethyl-derived analogs .
- In contrast, carfentanil incorporates a methyl ester, which increases polarity and likely alters blood-brain barrier permeability .
Acyl Group Variations: The 4-methylthiophene-2-carboxamide in the target compound differs from the thiophene-2-carboxamide in 2-thiophenefentanyl by the addition of a methyl group. β-Hydroxythiofentanyl’s propanamide group lacks the thiophene ring, reducing aromaticity and possibly weakening receptor binding .
Molecular Weight and Pharmacokinetics :
- The target compound’s estimated molecular weight (~420 g/mol) exceeds that of most fentanyl analogs (e.g., carfentanil: 394.52 g/mol), suggesting differences in solubility and distribution .
Research Findings from Analogous Compounds
- Thiophene vs. Furan : highlights that replacing the furan oxygen in furanylfentanyl with sulfur (to form 2-thiophenefentanyl) alters electronic properties and receptor interactions. Similarly, the target compound’s 4-methylthiophene may offer enhanced stability compared to furan-based analogs .
- Benzofuran Moieties: Compounds like N-(1-(2-cyanobenzyl)piperidin-4-yl)-... () demonstrate that benzofuran groups are pharmacologically viable, often contributing to high-affinity receptor binding .
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has recently garnered attention for its potential biological activities. Its structural features, including a benzofuran moiety and a piperidine ring, suggest a diverse range of interactions with biological targets. This article provides a comprehensive overview of the compound's biological activity, including relevant case studies and research findings.
Structural Overview
The compound consists of several functional groups:
- Benzofuran moiety : Known for its presence in various natural products and pharmaceuticals.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Carboxamide group : Implicated in enzyme modulation and receptor interactions.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Modulation : The compound likely interacts with specific enzymes, influencing their activity. This interaction could lead to therapeutic effects in conditions such as hypertension or inflammation.
- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, although the exact mechanisms are still under investigation.
- Anticancer Potential : Similar compounds have shown significant anticancer activity, suggesting that this compound may also possess similar properties. The presence of both benzofuran and piperidine rings is often associated with anticancer activity.
Case Study 1: Antihypertensive Activity
A related study on compounds with similar structural features demonstrated significant antihypertensive effects when administered to spontaneously hypertensive rats. These compounds exhibited optimal activity with branched alkyl groups, indicating that structural modifications can enhance biological efficacy .
Case Study 2: Anticancer Activity
Research on benzofuran and piperidine derivatives has shown promising anticancer effects against various cancer cell lines. For instance, compounds containing these moieties were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, leading to significant reductions in tumor growth in animal models.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-methyl-N-piperidin-4-yl-benzofuran-2-carboxamide | Benzofuran, piperidine | Anticancer |
| N-(furan-2-ylmethyl)-3-methyl-N-piperidin-4-yl-benzofuran | Benzofuran, piperidine | Antibacterial |
| N-{(benzofuran-2-carbonyl)piperidin}methanamine | Benzofuran, piperidine | Anti-inflammatory |
These compounds share common features but differ in specific substitutions that may influence their biological activities.
The precise mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that:
- Modulation of Enzyme Activities : The compound may alter the function of key enzymes involved in metabolic pathways.
- Interaction with Receptors : It may act as an agonist or antagonist at certain receptors, impacting cellular signaling pathways.
Q & A
Q. What are the key synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of benzofuran-2-carbonyl chloride by reacting benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions .
- Step 2: Coupling the benzofuran-2-carbonyl chloride with a piperidin-4-ylmethyl intermediate. This step often requires anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
- Step 3: Introducing the 4-methylthiophene-2-carboxamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents like DMF . Intermediate purity is critical; techniques like TLC or HPLC are recommended for monitoring .
Q. Which spectroscopic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.0 ppm for benzofuran/thiophene) and aliphatic signals (δ 2.5–3.5 ppm for piperidine and methyl groups) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns. For example, the molecular ion peak [M+H]⁺ should align with the theoretical mass .
- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation exposure (GHS Category 4 acute toxicity) .
- Emergency Measures: Immediate decontamination with water for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
- Solvent Selection: Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while low temperatures (0–5°C) control exothermic reactions during acyl chloride formation .
- Catalyst Use: Triethylamine or DMAP improves coupling efficiency by scavenging acids .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .
Q. How can contradictory biological activity data across assays be resolved?
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Orthogonal Assays: Combine enzymatic inhibition studies with cell viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
- Metabolic Stability Testing: Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of variability .
Q. What strategies resolve ambiguities in the stereochemistry of the piperidine ring?
- X-ray Crystallography: Provides definitive stereochemical assignment. For example, crystallizing the compound with a heavy atom (e.g., bromine) can improve diffraction quality .
- 2D NMR Techniques: NOESY correlations between piperidine protons (e.g., H-3 and H-5) and adjacent groups (benzofuran) confirm spatial relationships .
- Computational Modeling: Density Functional Theory (DFT) calculations predict stable conformers, which can be cross-validated with experimental data .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
- Co-solvents: Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen or thiophene methyl position .
- Nanoparticle Encapsulation: Lipid-based nanoparticles improve bioavailability for in vivo studies .
Key Challenges and Methodological Solutions
- Challenge: Low reactivity of the piperidine-4-ylmethyl intermediate.
Solution: Activate the amine with Boc-protection before coupling, followed by deprotection under acidic conditions . - Challenge: Spectral overlap in NMR.
Solution: Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to separate signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
